molecular formula C23H20ClFN2O5S B3542859 methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate

methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate

Cat. No.: B3542859
M. Wt: 490.9 g/mol
InChI Key: CYXCXMYVJMAUMB-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate is a complex organic compound with the molecular formula C22H20ClFNO4S. This compound is known for its unique structural features, which include a sulfonyl group, a fluorobenzyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Glycyl Intermediate: The reaction begins with the formation of the glycyl intermediate by reacting 4-chlorobenzenesulfonyl chloride with glycine in the presence of a base such as triethylamine.

    Introduction of the Fluorobenzyl Group: The intermediate is then reacted with 4-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group.

    Esterification: Finally, the product is esterified with methyl 4-aminobenzoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(3-methylbenzyl)glycyl}amino)benzoate
  • Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)glycyl}amino)benzoate

Uniqueness

Methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O5S/c1-32-23(29)17-4-10-20(11-5-17)26-22(28)15-27(14-16-2-8-19(25)9-3-16)33(30,31)21-12-6-18(24)7-13-21/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXCXMYVJMAUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate
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methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate
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methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate
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methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate
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methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate
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methyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate

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